3-Phenyl-acrylic acid, butyl ester chemical properties and structure
3-Phenyl-acrylic acid, butyl ester chemical properties and structure
An In-depth Technical Guide to 3-Phenyl-acrylic acid, butyl ester: Chemical Properties, Synthesis, and Applications
Introduction
3-Phenyl-acrylic acid, butyl ester, more commonly known as butyl cinnamate, is an aromatic ester of significant interest across various scientific disciplines. It belongs to the class of organic compounds known as cinnamic acid esters. While widely recognized for its pleasant, sweet, and balsamic-fruity odor, which has cemented its use in the fragrance and flavor industries, its utility extends into materials science and pharmacology.[1] Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and have garnered attention for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides a comprehensive technical overview of butyl cinnamate, focusing on its chemical structure, physicochemical properties, detailed synthesis protocols, analytical characterization, and its emerging applications for researchers in chemistry and drug development.
Chemical Structure and Physicochemical Properties
Butyl cinnamate is the product of the formal esterification of trans-cinnamic acid with n-butanol. The molecule incorporates a phenyl group, an α,β-unsaturated ester, and a butyl chain, features that dictate its chemical reactivity and physical properties. The trans (or E) configuration of the double bond is the most stable and common isomer.
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IUPAC Name: butyl (E)-3-phenylprop-2-enoate[1]
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CAS Number: 538-65-8[4]
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Molecular Formula: C₁₃H₁₆O₂[5]
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Molecular Weight: 204.26 g/mol [1]
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Chemical Structure:
Physicochemical Data
The properties of butyl cinnamate make it a versatile compound, particularly its liquid state at room temperature, low volatility, and solubility in organic solvents.
| Property | Value | Source(s) |
| Appearance | Colorless, oily, somewhat viscous liquid | [1] |
| Odor | Sweet, oily, balsamic, fruity, cocoa-like | [1] |
| Boiling Point | 279 °C | [7] |
| Density | 1.007 - 1.028 g/cm³ @ 20-25 °C | [7][8][9] |
| Refractive Index | 1.539 - 1.546 @ 20 °C | [8] |
| Flash Point | >100 °C (>212 °F) | [7][8] |
| Vapor Pressure | ~0.000974 - 0.549 mmHg @ 25 °C | [8][10] |
| Water Solubility | Slightly soluble to insoluble | [1][7] |
| Organic Solubility | Soluble in ethanol, ether, chloroform | [11] |
| logP (XLogP3) | 3.9 | [1] |
Synthesis of Butyl Cinnamate: The Fischer Esterification
The most prevalent and pedagogically important method for synthesizing butyl cinnamate is the Fischer esterification.[12] This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (cinnamic acid) with an alcohol (n-butanol).[13]
Mechanistic Rationale
The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to proceed at a practical rate. The causality is rooted in the need to activate the carboxylic acid.
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Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cinnamic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.[13]
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Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[13]
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Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (-OH₂⁺). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, butyl cinnamate.
Because Fischer esterification is an equilibrium process, reaction conditions are often manipulated to favor product formation. This is typically achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[12]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard laboratory-scale synthesis of butyl cinnamate.
Materials:
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trans-Cinnamic acid
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n-Butanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Diethyl ether (or Ethyl acetate)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-cinnamic acid (1.0 eq) in an excess of n-butanol (e.g., 5-10 eq).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.[14]
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC), eluting with a mixture such as diethyl ether:hexane (e.g., 1:5).[14][15]
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Cooling & Dilution: Once the reaction is complete (as indicated by the consumption of cinnamic acid), allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether.[16]
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Work-up & Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted cinnamic acid. Repeat until effervescence ceases.[14][16]
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Washing: Wash the organic layer with brine to remove residual water and water-soluble byproducts.[14]
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Drying & Filtration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the solution to remove the drying agent.
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Solvent Removal: Remove the solvent (diethyl ether and excess n-butanol) under reduced pressure using a rotary evaporator to yield the crude butyl cinnamate.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.[15][17]
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for butyl cinnamate synthesis.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic methods provides a comprehensive characterization of the synthesized butyl cinnamate.
Spectroscopic Data
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides a distinct fingerprint of the molecule.
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δ 7.68 (1H, d, J = 16.0 Hz): Vinylic proton on the carbon adjacent to the phenyl ring. The large coupling constant is characteristic of a trans double bond.[16]
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δ 7.51-7.53 (2H, m) & 7.37-7.39 (3H, m): Protons of the monosubstituted benzene ring.[16]
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δ 6.44 (1H, d, J = 16.0 Hz): Vinylic proton on the carbon adjacent to the carbonyl group.[16]
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δ 4.21 (2H, t, J = 6.7 Hz): Methylene protons (-O-CH₂-) of the butyl group, deshielded by the adjacent oxygen atom.[16]
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δ 1.66-1.73 (2H, m): Methylene protons (-CH₂-Et) of the butyl group.[16]
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δ 1.40-1.49 (2H, m): Methylene protons (-CH₂-Me) of the butyl group.[16]
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δ 0.97 (3H, t, J = 7.4 Hz): Terminal methyl protons (-CH₃) of the butyl group.[16]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
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~1715 cm⁻¹: A strong C=O stretching vibration, characteristic of an α,β-unsaturated ester.
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~1635 cm⁻¹: A C=C stretching vibration for the conjugated double bond.
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~1170 cm⁻¹: A strong C-O stretching vibration for the ester linkage.
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~3060 cm⁻¹: Aromatic C-H stretching.
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~2960 cm⁻¹: Aliphatic C-H stretching.
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-
Mass Spectrometry (MS): Electron Ionization (EI) MS is used to determine the molecular weight and fragmentation pattern.
Characterization Workflow Diagram
Caption: Workflow for the purification and analytical characterization of butyl cinnamate.
Applications in Research and Drug Development
While established in the flavor and fragrance sector, butyl cinnamate and related structures are of increasing interest to pharmaceutical and life science researchers.
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Antimicrobial Activity: Cinnamic acid derivatives are known for their biological activities. Notably, butyl cinnamate has been identified as a potent antifungal agent against various strains, including Candida albicans, C. tropicalis, and Aspergillus flavus.[18] In one study, it was the most potent among a series of synthesized cinnamides and cinnamates, suggesting that the butyl ester moiety enhances its biological response.[18] This makes it a promising lead compound for the development of new antifungal therapies.
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Pharmacological Scaffolding: The cinnamate scaffold is present in several registered drugs, highlighting its value in medicinal chemistry.[2] The α,β-unsaturated system, aromatic ring, and ester group can be readily modified to optimize activity against various biological targets. Research into cinnamate derivatives has shown potential in developing anticancer, anti-inflammatory, and neuroprotective agents.[18]
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Biopesticides and Repellents: Butyl cinnamate has been reported to act as a mosquito repellent, offering a potentially safer alternative to synthetic repellents.[19] Its derivatives have also been investigated for nematocidal activity.[3]
Safety and Handling
Butyl cinnamate is generally regarded as having low toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent".[1] However, as with any chemical, appropriate laboratory safety practices are required.
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Hazards: May cause skin and eye irritation.[9][10] It is classified as a combustible liquid.[9]
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Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and safety glasses.[9][10] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]
Conclusion
3-Phenyl-acrylic acid, butyl ester is more than a simple fragrance compound. Its straightforward synthesis via Fischer esterification, combined with a rich chemical structure, makes it an excellent model for studying organic reactions and analytical techniques. For drug development professionals and researchers, its demonstrated potent antifungal activity and the established pharmacological relevance of the cinnamate scaffold present exciting opportunities for future investigation and the design of novel therapeutic agents. This guide provides the foundational knowledge required to synthesize, characterize, and explore the potential of this versatile molecule.
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